4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine
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Overview
Description
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives
Mechanism of Action
Target of Action
Many compounds with a thiadiazole group are known to have various biological activities, such as antibacterial, antifungal, anti-inflammatory, and anticancer effects . The specific target would depend on the exact structure of the compound and could range from enzymes to receptors to ion channels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Attachment of the cyclopropyl group: This step might involve the use of cyclopropyl halides in the presence of a base.
Formation of the piperidine ring: This can be synthesized via cyclization reactions involving appropriate precursors.
Attachment of the 2-methoxybenzoyl group: This step might involve acylation reactions using 2-methoxybenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group or the thiadiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the benzoyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzoyl)piperidine
- 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorobenzoyl)piperidine
Uniqueness
The presence of the 2-methoxybenzoyl group might confer unique properties to the compound, such as increased lipophilicity or altered binding affinity to biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-23-15-5-3-2-4-14(15)18(22)21-10-8-13(9-11-21)17-20-19-16(24-17)12-6-7-12/h2-5,12-13H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOITHQKIUOTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(S3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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